Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt
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Overview
Description
Disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a chromenyl moiety, and a sulfonatooxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt typically involves multiple steps, starting with the preparation of the chromenyl and sulfonatooxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.
Substitution: The sulfonatooxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the chromenyl moiety may produce dihydrochromen derivatives .
Scientific Research Applications
Disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenyl derivatives and sulfonatooxyphenyl compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .
Uniqueness
What sets Daidzein 7-beta-D-glucuronide 4'-sulfate disodium salt apart is its combination of multiple functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O13S.2Na/c22-15-12-6-5-11(32-21-18(25)16(23)17(24)19(33-21)20(26)27)7-14(12)31-8-13(15)9-1-3-10(4-2-9)34-35(28,29)30;;/h1-8,16-19,21,23-25H,(H,26,27)(H,28,29,30);;/q;2*+1/p-2/t16-,17-,18+,19-,21+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQPHYREJFCKGH-DSGPYVBMSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Na2O13S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635300 |
Source
|
Record name | Disodium 4-[7-(beta-D-glucopyranuronosyloxy)-4-oxo-4H-1-benzopyran-3-yl]phenyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041134-19-3 |
Source
|
Record name | Disodium 4-[7-(beta-D-glucopyranuronosyloxy)-4-oxo-4H-1-benzopyran-3-yl]phenyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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